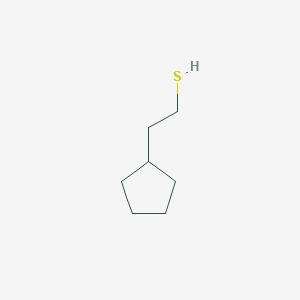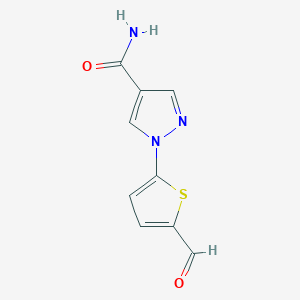![molecular formula C14H22N2O2 B13314591 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide is a chemical compound with the molecular formula C14H22N2O2 It is known for its unique structure, which includes an amino group, an ethoxyphenyl group, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and butanamide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-ethoxybenzaldehyde and an amine derivative.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation Products: Formation of oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives with altered functional groups.
Substitution Products: Halogenated compounds and other substituted derivatives.
科学的研究の応用
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
- 4-amino-N-[1-(4-methoxyphenyl)ethyl]butanamide
- 4-amino-N-[1-(4-propoxyphenyl)ethyl]butanamide
- 4-amino-N-[1-(4-butoxyphenyl)ethyl]butanamide
Uniqueness
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-13-8-6-12(7-9-13)11(2)16-14(17)5-4-10-15/h6-9,11H,3-5,10,15H2,1-2H3,(H,16,17) |
InChIキー |
RXNMJQOTGOFAFP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


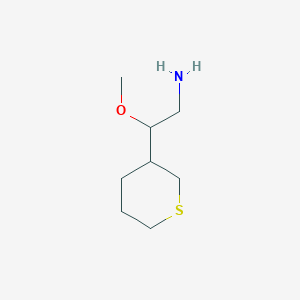
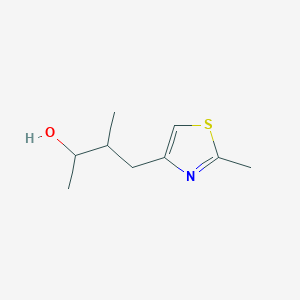


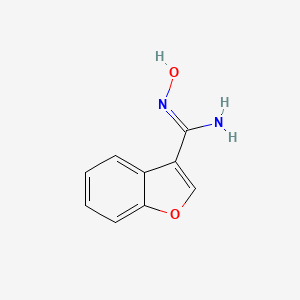
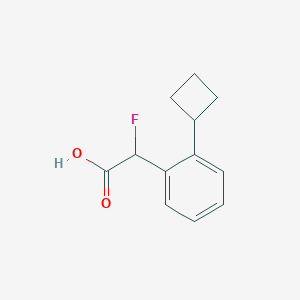
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13314522.png)
![6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13314525.png)
